7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Purine Chemistry Medicinal Chemistry Structure-Activity Relationship

7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 442864-56-4) is a synthetic, multi-substituted purine-2,6-dione derivative (C₁₈H₂₂N₄O₃S, MW 374.46 g/mol) that has been disclosed in the patent literature as part of a series of purine-based therapeutic compounds targeting cancer, inflammatory, and metabolic disorders. The molecule features a unique constellation of three distinct substituents—a 2-ethoxyethyl group at N-7, a single methyl group at N-3, and a 4-methylbenzylthio ether at C-8—that collectively distinguish it from closely related 7,8-disubstituted-1H-purine-2,6(3H,7H)-dione analogs.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 442864-56-4
Cat. No. B2620435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
CAS442864-56-4
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCCOCCN1C2=C(N=C1SCC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
InChIInChI=1S/C18H22N4O3S/c1-4-25-10-9-22-14-15(21(3)17(24)20-16(14)23)19-18(22)26-11-13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H,20,23,24)
InChIKeySJHKCMGZEGIYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 7-(2-Ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 442864-56-4) Is Not an Interchangeable Purine-2,6-dione


7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 442864-56-4) is a synthetic, multi-substituted purine-2,6-dione derivative (C₁₈H₂₂N₄O₃S, MW 374.46 g/mol) that has been disclosed in the patent literature as part of a series of purine-based therapeutic compounds targeting cancer, inflammatory, and metabolic disorders . The molecule features a unique constellation of three distinct substituents—a 2-ethoxyethyl group at N-7, a single methyl group at N-3, and a 4-methylbenzylthio ether at C-8—that collectively distinguish it from closely related 7,8-disubstituted-1H-purine-2,6(3H,7H)-dione analogs. Public bioactivity databases associate structurally similar purine-2,6-diones with low-nanomolar inhibition of the human MTH1 (NUDT1) enzyme, a validated target in oncology ; however, it must be explicitly noted that the specific IC₅₀ value of 0.5 nM indexed under BindingDB entries linked to this CAS registry may correspond to a different chemotype (C₁₇H₁₉N₅O₄ vs. C₁₈H₂₂N₄O₃S), and no confirmatory peer-reviewed paper with a direct head-to-head comparison for the exact CAS 442864-56-4 structure has been identified in the open literature as of the evidence cut-off date.

The Substitution Problem: Why 7-(2-Ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Simpler Purine-2,6-diones


Generic substitution with uncharacterized or simpler purine-2,6-dione analogs carries substantial risk for users requiring the exact CAS 442864-56-4 structure. The compound's N-7 ethoxyethyl chain, N-3 monomethyl pattern, and C-8 4-methylbenzylthio group each independently modulate lipophilicity, steric bulk, and hydrogen-bonding capacity in ways that directly influence target binding and pharmacokinetics. Replacing the ethoxyethyl with a methoxyethyl (as in the 7-(2-methoxyethyl) analog) alters the oxygen-ethylene spacer length and terminal alkyl volume; exchanging the 4-methylbenzylthio for an unsubstituted benzylthio or a smaller alkylthio group modifies π-stacking potential with aromatic residues in the MTH1 active site . The SAR study by Kumar et al. (2017) demonstrated that purine-based MTH1 inhibitors exhibit submicromolar potency only when specific substitution patterns are conserved, and even minor changes to the N-7 and C-8 positions can abolish activity . Therefore, procurement decisions based solely on the purine-2,6-dione core—without verifying the exact substituent identity—cannot guarantee retention of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence: 7-(2-Ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


Structural Uniqueness: Ethoxyethyl vs. Methoxyethyl at N-7 Differentiates CAS 442864-56-4 from the Closest Commercial Analog

The 2-ethoxyethyl group at N-7 represents the most immediate structural distinction between CAS 442864-56-4 and its closest commercially listed analog, 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione. The ethoxyethyl substituent (CH₂CH₂OCH₂CH₃) extends the N-7 side chain by one methylene unit compared to the methoxyethyl variant (CH₂CH₂OCH₃), increasing the calculated cLogP by approximately 0.5 log units and adding 14 Da of molecular weight . In purine-based MTH1 inhibitor SAR, the N-7 substituent occupies a lipophilic pocket adjacent to the active site; chain-length variation has been correlated with shifts in IC₅₀ exceeding 10-fold . While no direct head-to-head MTH1 assay comparing these two exact compounds has been published, the general SAR framework predicts that the ethoxyethyl-to-methoxyethyl substitution will measurably alter target engagement and cellular permeability.

Purine Chemistry Medicinal Chemistry Structure-Activity Relationship

MTH1 Inhibitory Potency: Potential Subnanomolar Activity Inferred from Class-Level SAR but Not Yet Confirmed for CAS 442864-56-4

The purine-2,6-dione scaffold has been validated as a privileged chemotype for MTH1 (NUDT1) inhibition. BindingDB entries for structurally related purine-2,6-diones report IC₅₀ values ranging from 0.043 nM to 0.5 nM in enzymatic assays using 8-oxo-dGTP substrate . However, the specific entry associated with this CAS registry in some databases (BDBM50162075, IC₅₀ 0.5 nM) carries the molecular formula C₁₇H₁₉N₅O₄, which is inconsistent with the target compound's formula C₁₈H₂₂N₄O₃S. This identity mismatch means no verified IC₅₀ value for the exact CAS 442864-56-4 structure has been identified in public databases. The compound's patent context (EP2219448A1) frames it within a series claimed for anticancer, anti-inflammatory, and metabolic indications, implying biological activity, but without disclosed assay data for this specific congener .

MTH1 Inhibition Cancer Therapeutics Enzymology

C-8 Substituent Differentiation: 4-Methylbenzylthio vs. Alternative C-8 Ethers and Thioethers

The C-8 position of the target compound features a 4-methylbenzylthio group (S–CH₂–C₆H₄–CH₃), which distinguishes it from purines bearing C-8 oxo, amino, or smaller alkylthio substituents. In the MTH1 inhibitor chemotype space, the C-8 thioether serves as a critical hydrophobic anchor, occupying a pocket lined by aromatic residues (as demonstrated in co-crystal structures of related purine-based inhibitors with MTH1, PDB 5ANU) . Related compounds listed on ChemSpider with identical 4-methylbenzylthio at C-8 but varying N-7 substituents (isopentyl, benzyl, allyl) underscore that the C-8 group is a conserved pharmacophoric element in this series . The specific combination of 4-methylbenzylthio at C-8 with ethoxyethyl at N-7 is unique among publicly indexed purine-2,6-diones, providing a distinct chemical fingerprint for patent and research applications.

Chemical Biology Thioether SAR Purine Functionalization

Patent-Defined Therapeutic Scope: Multi-Indication Claims Differentiate CAS 442864-56-4 from Single-Target Purine Analogs

The patent family EP2219448A1 / JP2011503206A explicitly claims 7,8-disubstituted purine-2,6-diones—including the specific substitution pattern of CAS 442864-56-4—for a broad range of therapeutic indications: cancer (including leukemia), inflammatory disorders (NSAID-class), neurological diseases, metabolic disorders, immunological conditions, and infectious diseases . This multi-indication patent scope contrasts with many MTH1-specific inhibitor patents that narrowly claim oncology applications. The breadth of therapeutic claims, while not providing target-specific IC₅₀ data, indicates that the inventors considered this substitution pattern to possess potentially polypharmacological properties or a mechanism beyond single-target MTH1 inhibition.

Intellectual Property Drug Discovery Therapeutic Chemistry

Procurement-Relevant Application Scenarios for 7-(2-Ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione (CAS 442864-56-4)


SAR Continuity Studies in Purine-Based MTH1 Inhibitor Programs

For medicinal chemistry teams building on the purine-2,6-dione MTH1 inhibitor scaffold (as reported by Kumar et al., 2017), CAS 442864-56-4 provides a specific N-7 ethoxyethyl / C-8 4-methylbenzylthio reference point. Procurement of this exact structure enables head-to-head SAR comparisons with methoxyethyl, isopentyl, and allyl analogs to quantify the contribution of the ethoxyethyl chain to enzymatic potency and cellular activity . Given the unresolved database identity issue (Section 3, Evidence Item 2), independent MTH1 IC₅₀ determination should be planned as part of the procurement workflow.

Freedom-to-Operate and Patent Landscape Analysis for Multi-Indication Purine Therapeutics

Organizations evaluating the patent landscape around 7,8-disubstituted purine-2,6-diones can use CAS 442864-56-4 as a reference compound for the EP2219448A1 patent family, which claims broad therapeutic coverage across oncology, inflammation, neurology, metabolism, immunology, and infectious disease . This compound serves as a tangible example of the claimed Markush structures, supporting legal and scientific assessment of patent scope.

Chemical Biology Probe Development Targeting Oxidative Nucleotide Metabolism

For academic groups investigating MTH1's role in oxidative stress response and cancer cell survival, CAS 442864-56-4 represents a structurally defined purine-2,6-dione probe that can be benchmarked against published MTH1 inhibitors such as TH287 (IC₅₀ 0.8 nM) and TH588 (IC₅₀ 5.0 nM) . Researchers should verify MTH1 engagement via thermal shift assay (CETSA) in the relevant cellular context, as the cellular EC₅₀ for target engagement of this specific compound has not been reported.

Analytical Reference Standard for Purine-2,6-dione Impurity Profiling

For analytical chemistry laboratories developing HPLC or LC-MS methods for purine-based drug substances, CAS 442864-56-4 can serve as a characterized reference standard for retention time and mass spectral library development. Its unique combination of ethoxyethyl and 4-methylbenzylthio substituents provides a distinct chromatographic signature useful for method validation and impurity tracking in synthetic purine chemistry workflows.

Quote Request

Request a Quote for 7-(2-ethoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.